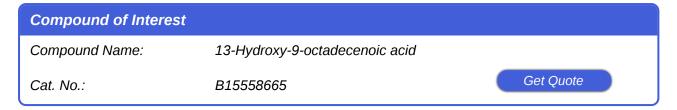


Studying PPARy Activation by 13-Hydroxy-9octadecenoic Acid: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

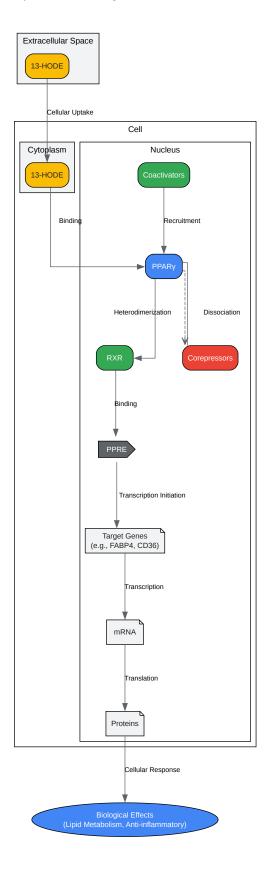
Peroxisome proliferator-activated receptor-gamma (PPARy) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its activation has been a key therapeutic target for type 2 diabetes and other metabolic disorders. **13-Hydroxy-9-octadecenoic acid** (13-HODE), a major bioactive lipid metabolite of linoleic acid, has been identified as an endogenous ligand for PPARy. Understanding the molecular interactions between 13-HODE and PPARy, as well as the downstream cellular effects, is vital for elucidating its physiological roles and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for studying the activation of PPARy by 13-HODE.

Signaling Pathway of PPARy Activation by 13-HODE

13-HODE enters the cell and binds directly to the ligand-binding domain of PPARy in the nucleus. This binding event induces a conformational change in the PPARy protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARy then forms a heterodimer with the retinoid X receptor (RXR). This PPARy-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the



transcription of genes involved in various biological processes, including fatty acid uptake and metabolism (e.g., FABP4, CD36), and the regulation of inflammatory responses.





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Caption: PPARy activation by 13-HODE signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the interaction of 13-HODE with PPARy and its downstream effects.

Table 1: Binding Affinity and Potency of 13-HODE for PPARy

Parameter	Value	Method	Reference
Binding Affinity (Kd)	Data not available in searched literature	Competitive Radioligand Binding Assay	-
EC50	Data not available in searched literature	PPARy Reporter Gene Assay	-

Note: Specific Kd and EC50 values for 13-HODE binding to and activation of PPARy are not readily available in the public literature, highlighting a key area for further research.

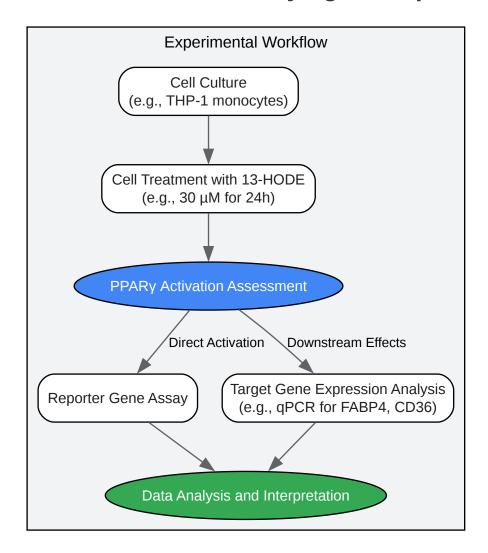
Table 2: 13-HODE Mediated Regulation of PPARy Target Gene Expression in THP-1 Macrophages

Target Gene	Treatment	Fold Change (mRNA)	Cell Type	Method	Reference
FABP4	30 μM 13- HODE (24h)	Upregulated	THP-1 Monocytes & Macrophages	Real-Time RT-PCR	[1][2][3]
CD36	13-HODE (concentratio n and time not specified)	Upregulated	Macrophages	Not specified	[4]



Note: While qualitative upregulation is consistently reported, specific fold-change values from these studies are not provided.

Experimental Protocols Experimental Workflow for Studying PPARy Activation



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